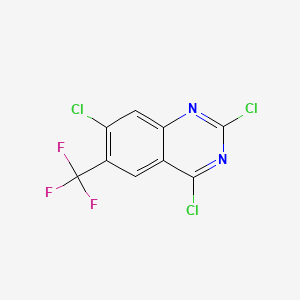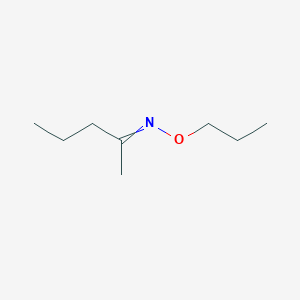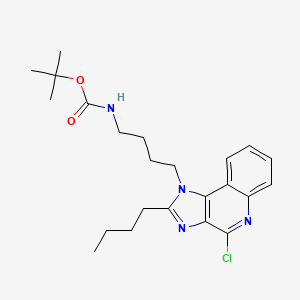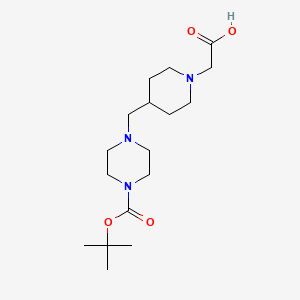
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid is a chemical compound known for its versatility in scientific research. It is a derivative of piperazine, a compound that interacts with various targets, including neurotransmitter receptors and ion channels. This compound is often used in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid typically involves the reaction of 4-ethoxycarbonylmethyl-piperazine-1-carboxylic acid tert-butyl ester with sodium hydroxide in methanol . The mixture is stirred for several hours, concentrated, and then adjusted to a specific pH using citric acid solution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of new organic compounds.
Biology: In the development of PROTACs for targeted protein degradation.
Medicine: Potential use in the design and synthesis of anti-tuberculosis drugs.
Industry: Used in the creation of chemical conjugates and other industrial applications.
Mechanism of Action
As a piperazine derivative, 2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid interacts with its targets by binding to specific sites, leading to changes in the activity of these targets. The exact molecular mechanism of action is yet to be fully determined, but it is known to affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
- 1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine
- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Uniqueness
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid is unique due to its specific structure, which allows it to be used as a rigid linker in PROTAC development. This rigidity impacts the 3D orientation of the degrader, optimizing drug-like properties and enhancing its effectiveness in targeted protein degradation.
Properties
Molecular Formula |
C17H31N3O4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C17H31N3O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)12-14-4-6-18(7-5-14)13-15(21)22/h14H,4-13H2,1-3H3,(H,21,22) |
InChI Key |
ULJXGJVCIAVJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCN(CC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


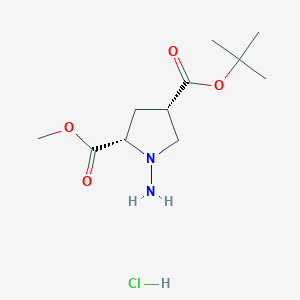
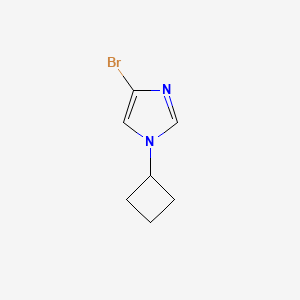
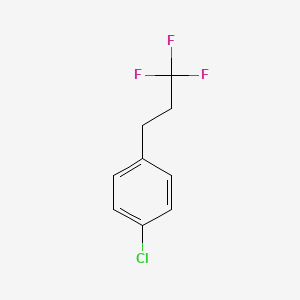
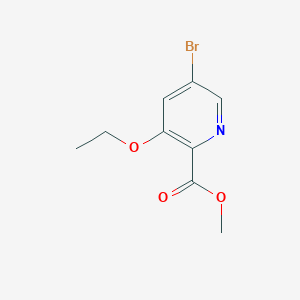
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
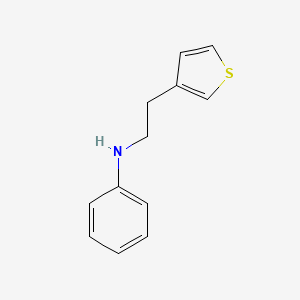
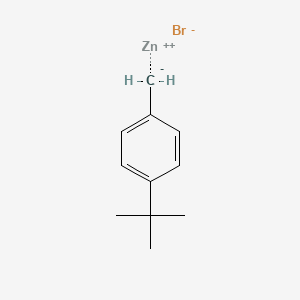
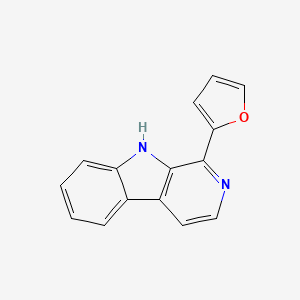
![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)
